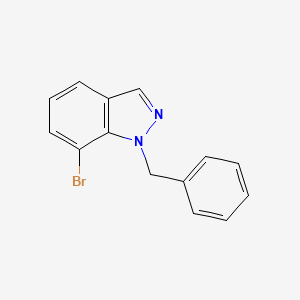

1-Benzyl-7-bromo-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-7-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJAMAXDMNFQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Br)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283520 | |

| Record name | 1H-Indazole, 7-bromo-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351668-27-3 | |

| Record name | 1H-Indazole, 7-bromo-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351668-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 7-bromo-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-Benzyl-7-bromo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data for unequivocal structural confirmation and purity assessment.

Introduction

This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N-1 position and a bromine atom at the C-7 position can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and thorough spectroscopic characterization is paramount for any further investigation or application of this compound. This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure

The structure of this compound, with the IUPAC name 7-bromo-1-(phenylmethyl)-1H-indazole, is presented below. The numbering of the indazole ring and the benzyl group is crucial for the assignment of spectroscopic signals.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-7-bromo-1H-indazole

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] As a bioisostere of indole, the indazole scaffold is a cornerstone in the design of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-viral compounds.[3] The compound 1-Benzyl-7-bromo-1H-indazole (CAS No. 1351668-27-3) is a significant derivative within this class.[4] The strategic incorporation of a benzyl group at the N1 position and a bromine atom at the C7 position provides a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.[5]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

| Property | Data for this compound | Data for 7-bromo-1H-indazole (Parent Compound) | Reference(s) |

| CAS Number | 1351668-27-3 | 53857-58-2 | [4][6] |

| Molecular Formula | C₁₄H₁₁BrN₂ | C₇H₅BrN₂ | |

| Molecular Weight | 287.16 g/mol | 197.03 g/mol | [6] |

| Appearance | Predicted: White to off-white solid | White to yellow powder | [7] |

| Melting Point (°C) | Not experimentally reported | 126-130 | [6][7] |

| Boiling Point (°C) | Predicted: >300 | 333.8 ± 15.0 (Predicted) | [8] |

| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and likely insoluble in water. | Soluble in organic solvents. | |

| Calculated logP | ~4.5 (Predicted) | ~2.2 | [9] |

| pKa | Not experimentally reported | 11.82 ± 0.40 (Predicted) | [8] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 7-bromo-1H-indazole with benzyl bromide. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration. For many indazole derivatives, N1 alkylation is the thermodynamically favored product.[10] The following protocol is a robust method for achieving high regioselectivity for the N1 isomer.

Diagram of the Synthetic Workflow

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. This compound | 1351668-27-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]

- 7. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]

- 8. 7-Bromo-1H-indazole | 53857-58-2 [amp.chemicalbook.com]

- 9. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

An In-Depth Technical Guide to the Biological Screening of 1-Benzyl-7-bromo-1H-indazole Analogs

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of the biological screening of a specific subclass: 1-benzyl-7-bromo-1H-indazole analogs. We will delve into the rationale behind screening this chemical series, detail the essential in vitro assays for determining cytotoxic and potential anticancer activity, and present a framework for interpreting the resulting data to establish structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents.

Introduction: The Rationale for Screening this compound Analogs

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][4] Several FDA-approved anticancer drugs, such as axitinib and pazopanib, feature the indazole core, highlighting its importance in oncology drug development. The this compound scaffold offers a unique chemical space for exploration. The benzyl group at the N1 position can be readily modified to probe interactions with hydrophobic pockets of target proteins, while the bromo substituent at the 7-position serves as a versatile handle for further chemical elaboration through cross-coupling reactions, allowing for the generation of a diverse analog library.

The primary hypothesis driving the screening of these analogs is that they may function as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. Many indazole derivatives have been identified as kinase inhibitors, targeting enzymes that are often dysregulated in various cancers.[5][6] Therefore, a logical starting point for the biological evaluation of this novel series is a systematic assessment of their cytotoxic effects on various cancer cell lines.

Pre-Screening Considerations: Synthesis and Compound Characterization

Prior to initiating any biological screening cascade, it is imperative to ensure the purity and structural integrity of the synthesized this compound analogs. A generalized synthetic scheme for these compounds often involves the N-benzylation of 7-bromo-1H-indazole. Subsequent modifications can be introduced via palladium-catalyzed cross-coupling reactions at the bromine position.

Generalized Synthetic Workflow:

Caption: Synthetic workflow for this compound analogs.

Each synthesized analog must be subjected to rigorous analytical characterization, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95% for biological screening.

Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial step in the biological evaluation is to determine the cytotoxic potential of the this compound analogs against a panel of human cancer cell lines. This provides a broad overview of their antiproliferative activity and helps in prioritizing compounds for further investigation.[7]

Rationale for Cell Line Selection

The choice of cell lines should be strategic, representing a variety of cancer types to identify potential tissue-specific activity. A standard panel might include:

-

MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[8]

-

NCI-H460: A lung carcinoma cell line.[8]

-

SF-268: A glioma (brain cancer) cell line.[8]

-

PC-3: A prostate carcinoma cell line.[8]

-

A549: A lung carcinoma cell line.[9]

-

HepG2: A hepatocellular carcinoma cell line.[10]

The MTT Assay: A Cornerstone for Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Protocol for the MTT Assay

This protocol is a self-validating system, incorporating controls to ensure the reliability of the data.

Materials:

-

Selected cancer cell lines

-

Appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

-

96-well sterile microplates

-

This compound analogs dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

-

Positive control (e.g., Doxorubicin)[8]

-

Vehicle control (DMSO)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[8]

-

Compound Treatment: The following day, treat the cells with various concentrations of the indazole analogs (typically a serial dilution from 0.1 to 100 µM).[8] Include wells with a vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be optimized for each cell line.

-

MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.[8]

-

Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) value can be determined. The IC₅₀ is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[15]

Data Presentation and Interpretation

The IC₅₀ values for all tested analogs should be summarized in a clear, tabular format for easy comparison.

Table 1: Cytotoxicity of this compound Analogs (Example Data)

| Compound ID | R-group at C7 | MCF-7 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | SF-268 IC₅₀ (µM) |

| Parent | -Br | >100 | >100 | >100 |

| Analog 1 | -Phenyl | 15.2 ± 1.8 | 25.6 ± 2.3 | 18.9 ± 2.1 |

| Analog 2 | -4-Methoxyphenyl | 8.5 ± 0.9 | 12.3 ± 1.5 | 9.7 ± 1.1 |

| Analog 3 | -4-Chlorophenyl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.2 ± 0.7 |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.15 |

Note: The data presented are for illustrative purposes only.

From this primary screen, "hit" compounds with significant cytotoxic activity (e.g., IC₅₀ < 10 µM) can be identified. The structure-activity relationship (SAR) can be initially explored by comparing the activity of analogs with different substituents at the C7 position. For instance, the example data suggests that electron-withdrawing groups on the phenyl ring at C7 may enhance cytotoxic activity.

Secondary Screening: Elucidating the Mechanism of Action

Once potent cytotoxic compounds are identified, the next logical step is to investigate their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[8]

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.[8] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Workflow for Apoptosis Detection:

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol for the Annexin V-FITC/PI Assay

Materials:

-

Hit this compound analog(s)

-

Selected cancer cell line (e.g., the most sensitive line from the primary screen)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with the hit compound at its IC₅₀ concentration for 24-48 hours.[8] Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

An increase in the population of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.

Future Directions: Target Identification and In Vivo Studies

The biological screening outlined in this guide provides a solid foundation for the initial characterization of this compound analogs. Promising compounds that demonstrate potent and selective cytotoxicity, coupled with the ability to induce apoptosis, should be advanced to further studies. These may include:

-

Kinase Profiling: Screening the active compounds against a panel of cancer-related kinases to identify potential molecular targets.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

-

Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties and safety profile of the most promising candidates.

Conclusion

The systematic biological screening of this compound analogs, as detailed in this guide, provides a robust framework for the identification of novel anticancer drug candidates. By employing a tiered approach, from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify and prioritize compounds for further preclinical and clinical development. The key to success lies in the rigorous application of validated assays, careful data interpretation, and a scientifically driven approach to understanding the structure-activity relationships within this promising chemical series.

References

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Solubility and stability of 1-Benzyl-7-bromo-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-7-bromo-1H-indazole

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. As specific experimental data for this compound is not extensively documented in public literature, this document outlines a predictive approach based on its chemical structure and provides robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and formulation scientists in the drug development sector.

Structural and Physicochemical Predictions

This compound is a heterocyclic compound featuring an indazole core, a lipophilic benzyl group at the N1 position, and an electron-withdrawing bromine atom at the 7-position. These features dictate its physicochemical behavior.

-

Indazole Core: The indazole ring system is aromatic and possesses a weakly basic nitrogen atom (N2). Its pKa is crucial for understanding pH-dependent solubility.

-

Benzyl Group: The large, non-polar benzyl substituent significantly increases the molecule's lipophilicity. This suggests that the compound will likely exhibit poor aqueous solubility and a preference for organic solvents.

-

Bromo Group: The bromine atom at position 7 further increases the molecular weight and contributes to the compound's overall hydrophobicity. Its electron-withdrawing nature can also influence the pKa of the indazole core.

Based on this structure, we can predict that this compound is likely a crystalline solid with low aqueous solubility and high permeability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₁BrN₂ | Derived from structure. |

| Molecular Weight | 287.16 g/mol | Calculated from formula. |

| Aqueous Solubility | Low (<10 µg/mL) | Dominance of lipophilic benzyl and bromo groups. |

| LogP | High (>3.5) | Contribution from the large non-polar benzyl substituent. |

| pKa (Basic) | 1.0 - 2.5 | Indazole core is weakly basic; influenced by substituents. |

| Physical Form | Crystalline Solid | Typical for rigid, aromatic molecules of this size. |

A Systematic Approach to Solubility Determination

A multi-tiered strategy is essential to accurately characterize the solubility profile. This involves determining both thermodynamic and kinetic solubility in various relevant media.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for a comprehensive solubility evaluation.

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Benzyl-7-bromo-1H-indazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the potential mechanism of action of the novel synthetic compound, 1-Benzyl-7-bromo-1H-indazole. As a Senior Application Scientist, my objective is to synthesize the existing knowledge on the indazole scaffold and its derivatives to propose a scientifically grounded hypothesis for the biological activity of this specific molecule. This guide is structured to facilitate further research and drug development efforts by providing not only a theoretical framework but also actionable experimental protocols.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, feature the indazole nucleus, underscoring its clinical significance.[1][2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][2][3][4][5]

Deconstructing this compound: A Hypothesis on its Mechanism of Action

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, an analysis of its structural features in the context of known bioactivities of related compounds allows for the formulation of a compelling hypothesis.

Hypothesized Mechanism of Action: this compound is postulated to function as a multi-targeted kinase inhibitor , with potential secondary effects on other cellular processes such as ion channel modulation and induction of apoptosis. This hypothesis is predicated on the following lines of evidence:

-

The Indazole Core as a Kinase Hinge-Binder: The nitrogen atoms of the indazole ring system are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases. This interaction is a hallmark of many Type I and Type II kinase inhibitors. The planar nature of the indazole scaffold facilitates favorable stacking interactions within the active site.

-

The Role of the 1-Benzyl Group: The N1-benzyl substituent likely plays a crucial role in conferring selectivity and potency. This bulky, hydrophobic group can occupy a specific hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in the design of selective kinase inhibitors. For instance, studies on 1-benzyl-1H-pyrazole derivatives have demonstrated their potential as potent RIP1 kinase inhibitors in the context of necroptosis.[6]

-

The Influence of the 7-Bromo Substitution: Halogen atoms, particularly bromine, are known to modulate the electronic properties of a molecule and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a protein target. Furthermore, research on 7-bromo-1H-indazole suggests it may have anticancer activity through the inhibition of chloride ion channels in cancer cells. The bromo-substituent in other heterocyclic compounds has also been associated with enhanced cytotoxic effects.[7]

-

Anticipated Biological Activities: Based on the activities of structurally related compounds, this compound is expected to exhibit:

-

Anticancer Activity: Through the inhibition of key kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR-2, and the induction of apoptosis.[8][9]

-

Anti-inflammatory Activity: By targeting kinases in inflammatory signaling pathways, such as COX-2, and reducing the production of pro-inflammatory cytokines.[4][5][10]

-

Proposed Molecular Targets and Signaling Pathways

Based on the hypothesized mechanism, the following molecular targets and signaling pathways are proposed for this compound:

Primary Targets (Kinases):

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR) are plausible targets, given the prevalence of indazole-based inhibitors for these kinases.[8][11]

-

Serine/Threonine Kinases: Polo-like Kinase 4 (PLK4) and other kinases involved in cell cycle regulation are potential targets.[12]

-

Non-receptor Tyrosine Kinases: Members of the Src family of kinases.

Potential Secondary Targets:

-

Chloride Ion Channels: As suggested by studies on 7-bromo-1H-indazole.

-

Cyclooxygenase (COX) Enzymes: Particularly COX-2, a key enzyme in the inflammatory response.[5]

The inhibition of these targets would likely lead to the modulation of downstream signaling pathways critical for cell fate and function. A proposed signaling pathway that could be targeted by this compound is depicted below:

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action of this compound, a series of well-defined experimental protocols are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and ATP at a concentration close to the Kₘ for the specific kinase.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the diluted compound or DMSO (vehicle control).

-

Initiate Reaction: Add the ATP solution to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop Reaction and Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assays for Anticancer Activity

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

Methodology: Flow Cytometry

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with the compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the proposed signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| VEGFR-2 | To be determined |

| FGFR1 | To be determined |

| EGFR | To be determined |

| PLK4 | To be determined |

| COX-2 | To be determined |

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 | To be determined |

| A549 | To be determined |

| HCT116 | To be determined |

Conclusion

While the precise mechanism of action of this compound awaits empirical validation, the structural alerts within the molecule, coupled with the extensive literature on the bioactivities of the indazole scaffold, strongly suggest its role as a kinase inhibitor with potential applications in oncology and inflammatory diseases. The proposed experimental workflows in this guide provide a robust framework for elucidating its molecular targets and cellular effects, thereby paving the way for its further development as a potential therapeutic agent. The convergence of computational insights and rigorous experimental validation will be paramount in unlocking the full therapeutic potential of this promising compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Navigating the Synthesis and Application of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide for Drug Discovery Professionals

Executive Summary

For researchers, scientists, and drug development professionals engaged in the exploration of novel kinase inhibitors and other therapeutic agents, the indazole scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for potent and selective interactions with the ATP-binding pockets of a multitude of protein kinases. This guide focuses on a specific, yet significant derivative: 1-Benzyl-7-bromo-1H-indazole. While not a readily available, off-the-shelf compound, its strategic design embodies key features for targeted drug development. The presence of the benzyl group at the N1 position offers a vector for modulating pharmacokinetic properties, while the bromine atom at the 7-position serves as a versatile synthetic handle for further chemical elaboration and structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of sourcing strategies, synthetic methodologies, and the underlying scientific rationale for the utilization of this compound in drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to confidently incorporate this valuable building block into their research and development pipelines.

Sourcing and Procurement: A Landscape of Custom Synthesis

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a commonly stocked research chemical. While related compounds such as 1-Benzyl-5-bromo-1H-indazole and the parent 7-Bromo-1H-indazole are commercially available from various vendors, the specific 1,7-disubstituted isomer requires a more tailored procurement approach. Researchers have two primary avenues for obtaining this compound:

-

Custom Synthesis: Engaging a contract research organization (CRO) specializing in custom chemical synthesis is the most direct route. This ensures high purity and characterization of the final product.

-

In-house Synthesis: For laboratories equipped with organic synthesis capabilities, in-house preparation offers greater control over the process and can be more cost-effective for larger quantities.

The following table summarizes the availability of closely related analogs, highlighting the specialized nature of the target compound.

| Compound Name | CAS Number | Representative Supplier(s) | Availability |

| 7-Bromo-1H-indazole | 53857-58-2 | Sigma-Aldrich, Biosynth | Stock |

| 1-Benzyl-5-bromo-1H-indazole | 1087160-01-7 | BLD Pharm | Stock |

| 1-benzyl-7-bromo-3,5-dimethyl-1H-indazole | 2969234-03-3 | AOBChem | Inquire |

| This compound | 1269399-79-1 | Primarily Custom Synthesis | Not Readily Stocked |

Synthetic Strategies: A Step-by-Step Protocol for In-House Preparation

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 7-Bromo-1H-indazole. The core principle involves the selective N-alkylation of the indazole ring system.

Experimental Protocol: N-Benzylation of 7-Bromo-1H-indazole

This protocol is a robust and well-established method for the N-alkylation of indazoles, adapted for the specific synthesis of this compound.

Materials:

-

7-Bromo-1H-indazole (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-Bromo-1H-indazole in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the indazole nitrogen.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality of Experimental Choices:

-

Base Selection: Potassium carbonate is a mild and effective base for the deprotonation of the indazole N-H, facilitating the nucleophilic attack on the benzyl bromide.

-

Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

-

Purification: Column chromatography is essential to separate the desired N1-benzylated product from any unreacted starting material and potential N2-benzylated isomer, ensuring high purity of the final compound.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

The Indazole Scaffold in Kinase Inhibition: A Mechanistic Overview

The indazole core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its bicyclic structure, containing both a benzene and a pyrazole ring, allows it to function as an ATP mimetic, effectively competing with endogenous ATP for the kinase active site.[2] Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature the indazole moiety.[2]

The general mechanism of action for many indazole-based kinase inhibitors involves the formation of key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket. The nitrogen atoms of the pyrazole ring are crucial for this interaction.

The diagram below depicts a generalized interaction of an indazole-based inhibitor with a kinase active site.

In the context of this compound, the benzyl group can occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity. The bromine atom at the 7-position can be further functionalized to probe additional interactions or to fine-tune the physicochemical properties of the molecule. This strategic placement of substituents makes it a valuable starting point for the development of potent and selective kinase inhibitors.[3][4]

Quality Control and Characterization: Ensuring Scientific Integrity

To ensure the reliability of experimental data, rigorous quality control and characterization of the synthesized this compound are paramount. A multi-technique approach is recommended to confirm the identity, purity, and structural integrity of the compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation and Confirmation | Characteristic chemical shifts and coupling constants for the benzyl and bromo-indazole moieties. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of C₁₄H₁₁BrN₂. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity (typically >95%). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for aromatic C-H, C=C, and C-N bonds. |

A detailed protocol for the quality control of a related compound, 6-Bromo-1H-indazole, can be found in the literature and serves as a valuable reference for establishing analytical methods.[5]

Conclusion and Future Directions

This compound, while not a readily available chemical, represents a strategically designed building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through a straightforward N-alkylation of the commercially available 7-Bromo-1H-indazole. The inherent properties of the indazole core, combined with the specific substitution pattern of this derivative, make it a promising scaffold for the development of novel kinase inhibitors and other therapeutic agents. The benzyl group provides a means to enhance hydrophobic interactions within the target protein, while the bromo substituent offers a versatile handle for further chemical modifications. By understanding the sourcing, synthesis, and mechanistic basis for its application, researchers can effectively leverage this compound to advance their drug discovery programs. Future work in this area will likely focus on the elaboration of the 7-bromo position to explore new chemical space and to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Safety and handling of 1-Benzyl-7-bromo-1H-indazole

An In-depth Technical Guide to 1-Benzyl-7-bromo-1H-indazole: Safety, Handling, and Application

Introduction

This compound is a substituted indazole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The strategic placement of the benzyl group at the N1 position and the bromine atom at the C7 position provides two key vectors for synthetic diversification, making this compound a valuable building block for creating complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential technical information for the safe handling, synthesis, purification, and characterization of this compound. By grounding protocols in established chemical principles and citing authoritative sources, this document aims to empower scientists to utilize this compound effectively and safely in their research endeavors.

Compound Identification and Physicochemical Properties

A clear identification of the material is the first step in any laboratory workflow. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1351668-27-3 | [3] |

| Molecular Formula | C₁₄H₁₁BrN₂ | [4] |

| Molecular Weight | 287.16 g/mol | [4] |

| Appearance | Solid (Expected) | General Knowledge |

| InChI Key | N/A | N/A |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C3C(=C2)C=CC=C3Br | General Knowledge |

Safety and Hazard Communication

Handling this compound requires a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, information from Safety Data Sheets (SDS) for it and structurally related bromo-indazoles provides a strong basis for risk assessment.[3][5][6]

GHS Hazard Classification

Based on available data, the compound is classified with the following hazards.[3][5]

| Pictogram | GHS Code | Hazard Statement | Precautionary Codes |

|

| H302 | Harmful if swallowed. | P264, P270, P301+P310 |

| H315 | Causes skin irritation. | P280, P302+P352, P332+P313 | |

| H319 | Causes serious eye irritation. | P305+P351+P338 |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is paramount when handling this chemical. The following workflow outlines the critical steps from hazard assessment to proper disposal.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5]

-

If on Skin: Wash with plenty of water and soap. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[3][5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Wear self-contained breathing apparatus for firefighting if necessary.[5]

-

Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved via the N-alkylation of 7-bromo-1H-indazole with benzyl bromide. This is a standard transformation in heterocyclic chemistry, relying on the deprotonation of the indazole nitrogen to form a nucleophile that subsequently displaces the bromide from benzyl bromide.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the N-benzylation of indazoles and related heterocycles.[7][8]

Objective: To synthesize this compound from 7-bromo-1H-indazole.

Materials:

-

7-Bromo-1H-indazole (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 7-bromo-1H-indazole (1.0 eq) and the chosen solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature. The use of a strong base like potassium carbonate facilitates the deprotonation of the indazole N-H.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Crystallization

Crystallization is an effective method for purifying the solid crude product, based on the principle of differential solubility.[9]

Objective: To purify crude this compound.

Procedure:

-

Solvent Selection: Screen for a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane). A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

-

Crystal Formation: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Aromatic protons (from benzyl and indazole rings), a singlet for the benzylic CH₂ (~5.5-6.0 ppm), and absence of the indazole N-H proton.[4][10] |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to all 14 unique carbon atoms in the molecule. |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ at m/z ≈ 287/289, showing the characteristic isotopic pattern for a single bromine atom.[4] |

| HPLC | Purity assessment | A single major peak, allowing for quantification of purity (e.g., >95%). |

Applications in Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry.[1] this compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its utility stems from the two distinct points of chemical reactivity:

-

The C7-Bromine: This position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the indazole core to optimize biological activity.

-

The N1-Benzyl Group: While often used as a protecting group, the benzyl moiety can also play a crucial role in binding to biological targets. Its presence influences the overall lipophilicity and steric profile of the molecule.

The ability to functionalize the C7 position makes this compound particularly useful for developing inhibitors of protein kinases, a class of enzymes frequently targeted in cancer therapy.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is typically room temperature, though refrigeration can also be used for long-term storage.

-

Stability: The compound is generally stable under recommended storage conditions.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3][12]

-

Decomposition: Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. fishersci.de [fishersci.de]

- 7. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-7-bromo-1H-indazole in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Indazole derivatives have been extensively investigated and have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3][4] Several FDA-approved small molecule drugs, particularly kinase inhibitors, feature the indazole motif, highlighting its importance in modern drug discovery.[4][5] The compound 1-Benzyl-7-bromo-1H-indazole belongs to this promising class of molecules. Its structural features suggest that it may act as an inhibitor of key cellular signaling pathways, making it a valuable tool for investigation in various cell-based assays.

These application notes provide a comprehensive guide for the use of this compound in fundamental cancer research and drug discovery workflows. We will delve into its presumed mechanism of action, provide detailed protocols for its application in cell-based assays, and offer insights into data interpretation.

Physicochemical Properties and Handling

A critical first step in utilizing any compound for in vitro studies is understanding its physicochemical properties to ensure proper handling and accurate experimental results.

| Property | Value/Recommendation | Source |

| Molecular Formula | C₁₄H₁₁BrN₂ | N/A |

| Molecular Weight | 287.16 g/mol | N/A |

| Appearance | Likely a solid | [6] |

| Solubility | ||

| Stock Solution | Prepare a 10 mM stock solution in 100% DMSO. | [6] |

| Working Solution | Dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is typically ≤0.5% to avoid solvent-induced cytotoxicity. | [7] |

Note on Solubility Determination: While indazole derivatives are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is best practice to experimentally determine the kinetic solubility in your specific aqueous buffer (e.g., PBS, pH 7.4). A recommended protocol for this can be found in the "Experimental Protocols" section.[6]

Proposed Mechanism of Action: A Putative Kinase Inhibitor

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[5] Many indazole-containing compounds exert their anti-cancer effects by competing with ATP for binding to the active site of various protein kinases, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and apoptosis.[3][5] Prominent examples of kinases targeted by indazole derivatives include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][8]

Given its structure, it is hypothesized that this compound may function as a kinase inhibitor. The benzyl group can engage in hydrophobic interactions within the ATP-binding pocket, while the indazole core can form key hydrogen bonds. The bromo-substituent can further influence binding affinity and selectivity. Therefore, a primary application of this compound in cell-based assays is to investigate its effects on cancer cell proliferation and survival, and to identify its potential kinase targets.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to characterize the biological activity of this compound.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a robust method for assessing the effect of a compound on cell viability by measuring the metabolic activity of living cells.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).[12][13] Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤0.5%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16]

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases 3 and 7, releasing aminoluciferin.[17] This product is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[16][17]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.[18] Include a positive control for apoptosis induction (e.g., staurosporine).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]

-

Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using an MTT or other viability assay). Compare the caspase activity in treated cells to the vehicle control.

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Western Blotting for Kinase Pathway Modulation

Western blotting is a powerful technique to investigate if this compound inhibits the phosphorylation of specific kinases or their downstream substrates.[19]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest.[19]

Protocol:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) form of the kinase.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Calculate the ratio of phosphorylated to total protein to determine the extent of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 17. promega.com [promega.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. raybiotech.com [raybiotech.com]

- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Benzyl-7-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The functionalization of the indazole core is pivotal for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. Among the various positions on the indazole ring, C7 functionalization offers a strategic vector for structural diversification.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern drug discovery and development.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 1-Benzyl-7-bromo-1H-indazole, a key intermediate for the synthesis of novel 7-aryl-1H-indazole derivatives. The N-benzyl protecting group offers stability and can be readily removed if required, making this substrate particularly useful in multi-step synthetic campaigns. We will delve into a detailed, field-proven protocol, explain the rationale behind the selection of reagents and conditions, and provide troubleshooting insights to ensure successful implementation in your laboratory.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

Application Notes and Protocols: The 1-Benzyl-7-bromo-1H-indazole Scaffold in Modern Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 1-benzyl-7-bromo-1H-indazole scaffold. This document provides in-depth synthetic protocols, biological evaluation methodologies, and insights into the structure-activity relationships that underscore the utility of this privileged heterocyclic system, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Strategic Importance of the Indazole Nucleus in Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] This has led to the development of several FDA-approved drugs containing the indazole moiety, such as the anti-cancer agents Niraparib and Axitinib.[2][3]

The this compound variant is a particularly versatile starting point for library synthesis. The benzyl group at the N1 position can influence solubility and metabolic stability, while the bromine atom at the C7 position serves as a crucial synthetic handle for introducing further chemical diversity through cross-coupling reactions. This strategic placement of functional groups allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of the this compound Scaffold

The synthesis of the title scaffold is a well-established, two-step process commencing from the commercially available 7-amino-1H-indazole. The protocol involves a Sandmeyer reaction to introduce the bromo-substituent, followed by a regioselective N-benzylation.

Synthetic Workflow Diagram

References

- 1. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Publicly Available Research on the Anti-inflammatory Activity of 1-Benzyl-7-bromo-1H-indazole Derivatives

Upon conducting a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of publicly available research specifically investigating the anti-inflammatory activity of 1-Benzyl-7-bromo-1H-indazole derivatives. While the broader class of indazole derivatives has been a subject of interest in medicinal chemistry for their potential anti-inflammatory properties, this specific subclass does not appear to have been extensively studied or reported in accessible scientific journals, databases, or other scholarly resources.

Therefore, it is not possible to provide detailed, evidence-based Application Notes and Protocols as requested, as the foundational experimental data, mechanistic studies, and established methodologies for this particular compound are not available in the public domain. The creation of such a document would require primary research data that has not yet been published.

For researchers interested in the anti-inflammatory potential of novel compounds, we recommend exploring the extensive literature on well-characterized indazole derivatives as a starting point. This can provide a strong theoretical and methodological framework for investigating new chemical entities like this compound derivatives.

Should you wish to proceed with an investigation into this novel compound class, a general workflow would typically involve:

-

Chemical Synthesis and Characterization: The first step would be the synthesis and purification of the this compound derivatives, followed by structural confirmation using techniques such as NMR, Mass Spectrometry, and Elemental Analysis.

-

In Vitro Screening: Initial biological evaluation would likely involve a series of in vitro assays to assess the compound's potential to modulate inflammatory pathways in relevant cell lines (e.g., macrophages, endothelial cells). This could include:

-

Cytotoxicity Assays: To determine the non-toxic concentration range of the compounds.

-

Nitric Oxide (NO) Production Assays: To measure the inhibition of NO, a key inflammatory mediator.

-

Pro-inflammatory Cytokine Assays: To quantify the effect on the production of cytokines like TNF-α, IL-6, and IL-1β using methods such as ELISA.

-

Enzyme Inhibition Assays: To investigate the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).

-

-

Mechanism of Action Studies: For promising candidates, further studies would be necessary to elucidate the underlying mechanism of action. This might involve investigating the compound's effect on key signaling pathways such as NF-κB and MAPK pathways using techniques like Western blotting and reporter gene assays.

-

In Vivo Efficacy Studies: Compounds that demonstrate significant in vitro activity would then be evaluated in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation.

It is important to emphasize that the above is a generalized approach and the specific design of experiments would need to be developed based on the chemical properties of the compounds and the specific research questions being addressed.

We encourage the scientific community to share their findings to advance our collective understanding of novel therapeutic agents. Should research on the anti-inflammatory activity of this compound derivatives be published in the future, a detailed application note and protocol guide could then be developed.

Application Notes and Protocols for the Investigation of 1-Benzyl-7-bromo-1H-indazole in Cancer Cell Line Studies

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology Research

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] In the realm of oncology, indazole derivatives have emerged as a cornerstone for the development of targeted therapies. Several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its importance as a pharmacophore for kinase inhibition.[1][2] These agents have demonstrated efficacy in treating various malignancies by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.